7-Methylthiochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKPWCBIBIMKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 7 Methylthiochroman 4 One
Reactions at the Carbonyl Moiety (C4) of Thiochroman-4-ones
The carbonyl group at the C4 position is a primary site for reactivity in thiochroman-4-ones. Being polarized, the carbonyl carbon is electrophilic and thus susceptible to attack by various nucleophiles. savemyexams.com This reactivity is fundamental to many derivatization and annulation reactions. savemyexams.comwikipedia.org
Nucleophilic addition is a characteristic reaction of the carbonyl group in aldehydes and ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org
A prominent application of this reactivity in the thiochroman-4-one (B147511) series is the condensation reaction. libretexts.orgebsco.com Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org The base-catalyzed Aldol (B89426) condensation of thiochroman-4-ones with aromatic aldehydes is a well-established method for synthesizing 3-arylidene derivatives. researchgate.netnih.gov For instance, reacting a thiochroman-4-one with an aldehyde in the presence of a base like potassium carbonate or piperidine (B6355638) leads to the formation of an α,β-unsaturated carbonyl system. researchgate.netnih.gov These arylidene derivatives serve as important intermediates for the synthesis of more complex heterocyclic systems. scirp.org
Table 1: Examples of Condensation Reactions at the C4-Carbonyl of Thiochroman-4-ones
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
| Thiochroman-4-one | Aromatic Aldehyde | Base (e.g., piperidine, K₂CO₃) | 3-Arylidene-thiochroman-4-one | researchgate.netnih.gov |
| 3-(3/4-Hydroxyarylidene)thiochroman-4-one | Brominated Acetophenone | K₂CO₃, Acetone, Reflux | 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]thiochroman-4-one | nih.gov |
The carbonyl group of thiochroman-4-ones is a key synthon for building fused heterocyclic rings. The reaction with bifunctional nucleophiles allows for the construction of new five- or six-membered rings fused to the thiochroman (B1618051) core. researchgate.net
A common example is the formation of pyrazole (B372694) rings. Treatment of thiochroman-4-one with hydrazines, such as methyl- or phenylhydrazine, results in the formation of thiochromeno[3,4-c]pyrazoles. researchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can yield fused pyrazole systems. researchgate.net The reaction typically proceeds through initial condensation at the carbonyl group to form a hydrazone, followed by intramolecular cyclization.
The synthesis of fused isoxazoles is also a well-documented transformation. scirp.orgresearchgate.net These syntheses often start from 3-arylidenethiochroman-4-ones, which undergo cycloaddition reactions with reagents like hydroxylamine (B1172632) to form the isoxazole (B147169) ring. scirp.org These annulation reactions are significant as they provide access to novel polyheterocyclic structures with potential biological activities. researchgate.netresearchgate.net
Table 2: Heterocycle Annulation Reactions at the C4-Position of Thiochroman-4-ones
| Thiochroman-4-one Derivative | Reagent | Resulting Heterocycle | Reference(s) |
| Thiochroman-4-one | Hydrazine Hydrate | Pyrazole | researchgate.net |
| Thiochroman-4-one | Methylhydrazine / Phenylhydrazine | Thiochromeno[3,4-c]pyrazole | researchgate.net |
| 3-Arylidenethiochroman-4-one | Hydroxylamine | Isoxazole | scirp.org |
Nucleophilic Addition and Condensation Reactions for Derivatization
Oxidative Transformations of the Thioether Sulfur in Thiochroman-4-ones
The thioether sulfur atom in the thiochroman ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone analogues. rsc.org This transformation significantly alters the electronic properties and polarity of the molecule. rsc.org The ability of sulfur to exist in various oxidation states is a key feature of its chemistry. rsc.org
The oxidation of thiochroman-4-ones can be controlled to selectively yield either the sulfoxide or the sulfone. The outcome typically depends on the nature and stoichiometry of the oxidizing agent used. researchgate.net
Sulfoxides : The use of one equivalent of an oxidizing agent generally favors the formation of the sulfoxide. Reagents like dimethyldioxirane (B1199080) (DMD) can produce the corresponding sulfoxides. researchgate.net Biotransformation using specific fungal strains such as Trichoderma viride or Purpureocillium lilacinum has also been employed to generate thiochroman-4-one 1-oxides, sometimes with high enantioselectivity. researchgate.netmdpi.com
Sulfones : Using an excess of a strong oxidizing agent leads to the formation of the sulfone (1,1-dioxide). Common reagents for this transformation include Oxone® (potassium peroxymonosulfate) in a water/ethanol mixture, hydrogen peroxide, and m-chloroperbenzoic acid (m-CPBA). mdpi.comresearchgate.netnih.govvulcanchem.com The sulfone group's high polarity can influence the molecule's properties and subsequent reactivity. researchgate.net
Table 3: Oxidation of Thiochroman-4-ones to Sulfoxides and Sulfones
| Substrate | Oxidizing Agent | Conditions | Major Product | Reference(s) |
| Thiochroman-4-ones | Dimethyldioxirane (DMD) (1 equiv.) | - | Thiochroman-4-one 1-oxide (Sulfoxide) | researchgate.net |
| Thiochroman-4-ones | Oxone® (excess) | Water/Ethanol, 60 °C | Thiochroman-4-one 1,1-dioxide (Sulfone) | mdpi.comnih.gov |
| Thiochroman-4-ones | Hydrogen Peroxide (H₂O₂) | - | Thiochroman-4-one 1,1-dioxide (Sulfone) | researchgate.net |
| 6-Methylthiochroman-4-one (B1293643) | Trichoderma viride | Biotransformation | 6-Methylthiochroman-4-one 1-oxide & 1,1-dioxide | researchgate.net |
| Thiochroman-4-ol (B1596091) | P. lilacinum | Biotransformation | (R)-Thiochroman-4-one 1-oxide | mdpi.com |
The oxidation of the thioether in thiochroman-4-ones is a stepwise process involving electrophilic attack on the sulfur atom. researchgate.net The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to reaction with electrophilic oxygen sources.
The mechanism proceeds as follows:
Thioether to Sulfoxide : The first step is the oxidation of the sulfide (B99878) to a sulfoxide. The oxidizing agent delivers an oxygen atom to the sulfur, forming a sulfoxide.
Sulfoxide to Sulfone : The resulting sulfoxide can be further oxidized to a sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether, requiring stronger oxidizing conditions or an excess of the oxidant to proceed to the sulfone state. tandfonline.com
The relative amounts of sulfoxide and sulfone can be controlled by the quantity of the oxidant used. researchgate.net Furthermore, enzymatic oxidations, such as those mediated by chloroperoxidase (CPO), can proceed with high enantioselectivity. researchgate.net In such cases, the mechanism involves an active site centered on a heme-iron complex that facilitates the oxygen transfer, yielding the (R)-sulfoxide with high preference. researchgate.net
Synthesis of Sulfoxide and Sulfone Analogues
Photochemical Reactions of Thiochroman-4-one Sulfoxides
The photochemical behavior of thiochroman-4-one 1-oxides is notably complex and differs significantly from that of the analogous sulfones, which are generally photochemically inert under similar conditions. cdnsciencepub.comcdnsciencepub.com Irradiation of these sulfoxides can lead to a variety of molecular rearrangements through at least three distinct pathways. cdnsciencepub.comcdnsciencepub.com
Rearrangement to Cyclic Sulfenates : A primary pathway involves rearrangement to a cyclic sulfenate intermediate. This intermediate is unstable and undergoes subsequent homolysis of the weak S-O bond, leading to various final products. cdnsciencepub.comcdnsciencepub.com
β-Hydrogen Abstraction : This pathway is particularly favorable and involves the abstraction of a hydrogen atom from the β-position relative to the sulfoxide group. cdnsciencepub.comcdnsciencepub.com
Photochemical Deoxygenation : In some instances, a competing reaction is the formal deoxygenation of the sulfoxide, which regenerates the parent thiochroman-4-one. cdnsciencepub.comcdnsciencepub.com For example, photolysis of 2,2-dimethylthiochroman-4-one 1-oxide in benzene (B151609) yields a small amount of 2,2-dimethylthiochroman-4-one. cdnsciencepub.com
The specific pathway followed and the products formed are highly dependent on the substitution pattern of the thiochroman-4-one sulfoxide ring. cdnsciencepub.comcdnsciencepub.com For instance, irradiation of 2,2-dimethylthiochroman-4-one 1-oxide leads to the ring-contracted product 2-isopropylidene-3-thiaindanone, whereas irradiation of thiochroman-4-one 1-oxide itself leads to rapid decomposition. cdnsciencepub.com
Table 4: Products from Photolysis of Substituted Thiochroman-4-one 1-Oxides in Benzene
| Starting Sulfoxide | Major Product(s) | Reference(s) |
| 2,2-Dimethylthiochroman-4-one 1-oxide | 2-Isopropylidene-3-thiaindanone, 2,2-Dimethylthiochroman-4-one | cdnsciencepub.com |
| 6-Methyl-2-phenylthiochroman-4-one 1-oxide | 5-Methyl-2-benzylidene-3-thiaindanone | cdnsciencepub.com |
| Thiochroman-4-one 1-oxide | Decomposition (viscous product) | cdnsciencepub.com |
Electrophilic Aromatic Substitution on the Benzene Ring of 7-Methylthiochroman-4-one
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. minia.edu.egpressbooks.pub The regiochemical outcome of these substitutions is dictated by the electronic properties of the existing substituents: the methyl group at position 7 and the fused heterocyclic ring containing a thioether and a ketone.
The methyl group (-CH₃) at C-7 is an activating group and an ortho, para-director. This is due to its electron-donating nature through inductive effects and hyperconjugation. The thioether (-S-) portion of the heterocyclic ring is also an ortho, para-director because the sulfur atom can donate a lone pair of electrons to stabilize the intermediate arenium ion through resonance. lkouniv.ac.in Conversely, the carbonyl group at position 4 is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
Therefore, electrophilic attack is most likely to occur at positions C-6 and C-8, which are ortho to the activating methyl group. Position C-5 is sterically hindered and electronically influenced by the deactivating carbonyl group, making substitution less favorable at this site. The expected major products would result from substitution at the C-6 and C-8 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The specific conditions for these reactions would need to be carefully controlled to achieve desired selectivity and avoid side reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-Nitro-7-methylthiochroman-4-one and 8-Nitro-7-methylthiochroman-4-one |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 6-Bromo-7-methylthiochroman-4-one and 8-Bromo-7-methylthiochroman-4-one |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 6-Alkyl-7-methylthiochroman-4-one and 8-Alkyl-7-methylthiochroman-4-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 6-Acyl-7-methylthiochroman-4-one and 8-Acyl-7-methylthiochroman-4-one |
Rearrangement Reactions and Molecular Skeletal Diversity of Thiochroman-4-ones
Rearrangement reactions provide powerful tools for altering the carbon skeleton of molecules, leading to significant structural diversity from a common precursor. mvpsvktcollege.ac.in Thiochroman-4-ones can undergo several types of rearrangements, including the Willgerodt-Kindler reaction and various photochemical transformations, which modify their core structure and introduce new functional groups.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction transforms aryl alkyl ketones into terminal amides or thioamides, effectively migrating a carbonyl group to the end of an alkyl chain. wikipedia.orgresearchgate.net For a cyclic ketone like thiochroman-4-one, this reaction results in a ring-opened product. The reaction is typically carried out using elemental sulfur and a secondary amine, such as morpholine. organic-chemistry.orgchemistry-reaction.com
The mechanism involves the initial formation of an enamine from the ketone and the amine. chemistry-reaction.com This enamine then reacts with sulfur. A series of complex rearrangement steps, potentially involving aziridine (B145994) intermediates, leads to the formation of a thioamide at the terminal carbon of the side chain on the aromatic ring. organic-chemistry.org Subsequent hydrolysis can convert the thioamide into a carboxylic acid or amide. This reaction dramatically alters the thiochroman-4-one skeleton, transforming the bicyclic system into a monosubstituted benzene derivative with a functionalized side chain, thereby increasing molecular skeletal diversity.
Photochemical Rearrangements
Thiochroman-4-one derivatives, particularly their corresponding sulfoxides, are known to undergo a variety of photochemical rearrangements. cdnsciencepub.com When exposed to UV light, thiochroman-4-one 1-oxides can rearrange through multiple pathways. These reactions often involve the formation of reactive intermediates like sulfenic acids via β-hydrogen abstraction or cyclic sulfenates. Homolysis of the S-O bond in these intermediates can lead to a cascade of reactions, resulting in structurally diverse products. For instance, irradiation of certain substituted thiochroman-4-one 1-oxides has been shown to yield ring-contracted products, ring-opened keto-aldehydes, and deoxygenated thiochroman-4-ones. cdnsciencepub.com These transformations highlight the utility of photochemistry in accessing novel molecular frameworks from the thiochroman-4-one scaffold.
Acid-Catalyzed Rearrangements
Acid-catalyzed conditions can also induce rearrangements in the thiochroman-4-one skeleton. For example, treatment with strong acids can promote retro-Michael reactions, potentially leading to dimeric structures or other rearranged products. The specific outcome is highly dependent on the substrate and reaction conditions. Such rearrangements often proceed through carbocation intermediates, which can be stabilized by alkyl or aryl shifts, leading to more stable molecular structures. masterorganicchemistry.com
Table 2: Summary of Rearrangement Reactions of the Thiochroman-4-one Skeleton
| Reaction Type | Reagents/Conditions | General Transformation | Contribution to Molecular Diversity |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Ring-opening of the thiochroman-4-one to form a phenylthioamide derivative. researchgate.netorganic-chemistry.org | Converts a bicyclic ketone into a functionalized, acyclic side-chain on an aromatic ring. |
| Photochemical Rearrangement | UV Light (on sulfoxide derivatives) | Can lead to ring contraction, ring opening (keto-aldehydes), or deoxygenation. cdnsciencepub.com | Generates a variety of structurally distinct products from a single precursor. |
| Acid-Catalyzed Rearrangement | Strong Acid (e.g., Methanesulfonic acid) | Can induce retro-Michael reactions, dimerization, or other skeletal changes via carbocation intermediates. masterorganicchemistry.com | Provides pathways to complex dimeric structures and isomerized products. |
Spectroscopic and Structural Characterization of 7 Methylthiochroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 7-Methylthiochroman-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide definitive structural evidence.
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. A comprehensive study on various methyl-substituted thiochroman-4-ones provides the chemical shift data for the 7-methyl isomer. cdnsciencepub.com The assignments are based on comparisons with the parent thiochroman-4-one (B147511) and additive substituent effect calculations. The carbonyl carbon (C-4) is characteristically deshielded, appearing far downfield. The aliphatic carbons of the heterocyclic ring (C-2 and C-3) resonate at higher fields, while the aromatic carbons show distinct signals based on their substitution pattern.
The ¹H NMR spectrum complements the ¹³C data by providing information on the proton environment, including chemical shifts, signal multiplicities, and integration. The aromatic protons of this compound exhibit a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene (B151609) ring. The methyl group protons appear as a singlet in the aromatic region. The protons on the heterocyclic ring at C-2 and C-3 appear as two triplets due to coupling with each other, typical for an ethyl fragment.
Table 1: ¹³C NMR Chemical Shift Data (δ, ppm) for Methylthiochroman-4-one Isomers in CDCl₃ Data sourced from Chauhan and Still, 1975. cdnsciencepub.com
| Carbon Atom | Thiochroman-4-one | 5-Methyl | 6-Methyl | 7-Methyl | 8-Methyl |
|---|---|---|---|---|---|
| C-2 | 26.5 | 26.6 | 26.5 | 26.5 | 26.4 |
| C-3 | 39.9 | 39.8 | 39.8 | 39.6 | 40.1 |
| C-4 | 196.8 | 196.8 | 196.2 | 196.4 | 197.8 |
| C-4a | 132.8 | 134.4 | 130.3 | 133.0 | 131.6 |
| C-5 | 128.9 | 138.8 | 128.8 | 130.0 | 127.3 |
| C-6 | 126.9 | 126.7 | 137.6 | 127.6 | 129.5 |
| C-7 | 125.7 | 125.5 | 126.5 | 137.1 | 125.6 |
| C-8 | 133.2 | 131.5 | 133.6 | 131.1 | 141.9 |
| C-8a | 130.0 | 127.4 | 130.7 | 125.3 | 130.0 |
| CH₃ | - | 21.0 | 21.1 | 21.2 | 19.9 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the protons at C-2 and C-3, confirming their adjacency. It would also help delineate the coupling relationships between the aromatic protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). It allows for the direct assignment of a proton's signal to the carbon it is attached to. mdpi.com For instance, the proton signals of the CH₃ group, the C-2 and C-3 methylene (B1212753) groups, and the aromatic C-H protons can be definitively linked to their corresponding carbon signals from the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com It is crucial for establishing the connectivity across quaternary carbons (like C-4, C-4a, C-7, and C-8a). For example, the protons of the methyl group would show an HMBC correlation to C-6, C-7, and C-8, confirming its position on the aromatic ring. Similarly, the C-2 protons would show correlations to the carbonyl carbon (C-4), and the C-8 proton would correlate to the bridgehead carbon C-4a.
¹H and ¹³C NMR Spectral Analysis of Methylthiochroman-4-ones
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. libretexts.orglibretexts.org For this compound (C₁₀H₁₀OS), the molecular ion peak (M⁺·) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (178.25 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov
The fragmentation of the molecular ion upon electron impact (EI) provides clues to the molecule's structure. Ketones often undergo characteristic fragmentation pathways. libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of a CO molecule (28 Da) or a C₃H₄O fragment (56 Da) could occur.
McLafferty Rearrangement: While less likely in this specific rigid system compared to acyclic ketones, it is a characteristic fragmentation for ketones with gamma-hydrogens.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo an RDA-type cleavage, leading to the fragmentation of the ring system. A common fragmentation would involve the loss of ethene (C₂H₄) from the heterocyclic ring.
The presence of the stable aromatic ring means that fragments containing this moiety will be particularly abundant.
Table 2: Predicted Major Fragments for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 178 | [C₁₀H₁₀OS]⁺· | - (Molecular Ion) |
| 150 | [M - CO]⁺· | CO |
| 135 | [M - CO - CH₃]⁺ | CO, CH₃ |
| 121 | [C₇H₅S]⁺ | C₃H₅O |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sacornell.edu These two techniques are often complementary. sepscience.com
For this compound, the IR spectrum is expected to show several key absorption bands. The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch, typically found in the region of 1665-1690 cm⁻¹ for aryl ketones. cdnsciencepub.comnih.gov Other significant absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2960 cm⁻¹), C-S stretching vibrations (typically weaker, around 600-800 cm⁻¹), and various C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.
Raman spectroscopy would also detect these vibrations, but with different intensities based on the change in polarizability of the bonds. faccts.de The symmetric vibrations of the C-S bond and the aromatic ring are often stronger in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| C=O Stretch (Ketone) | 1690 - 1665 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-S Stretch | 800 - 600 | Weak |
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
For related structures, the thiochroman-4-one ring system is found to adopt a half-chair conformation. The benzene ring and the adjacent C-4a and C-8a carbons are planar, while C-2 and C-3 are puckered out of this plane. Substituents on the heterocyclic ring, if present, typically adopt an equatorial or pseudo-equatorial position to minimize steric strain. It is expected that this compound would crystallize in a similar conformation, with the crystal packing being influenced by weak intermolecular interactions such as C-H···O hydrogen bonds.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment of Chiral Thiochroman-4-ones
While this compound itself is achiral, chirality can be introduced into the thiochroman-4-one scaffold, for example, by substitution at the C-2 or C-3 positions or by oxidation of the sulfur atom to a sulfoxide (B87167). For these chiral derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration. researchgate.netnih.gov
These techniques measure the differential absorption of left- and right-circularly polarized light. libretexts.org The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. The absolute configuration is typically assigned by comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). nih.govacs.org For instance, the absolute configuration of chiral 1-thiochromanone S-oxide was definitively determined as R(-) and S(+) by comparing its experimental VCD spectrum with DFT calculations. nih.gov This approach would be equally applicable to determining the stereochemistry of chiral derivatives of this compound.
Computational Chemistry Investigations of 7 Methylthiochroman 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 7-Methylthiochroman-4-one. unipd.it These methods allow for the calculation of various electronic descriptors that govern the molecule's reactivity and interactions.
Key electronic properties that can be determined through DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in predicting a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is an indicator of chemical reactivity. chimicatechnoacta.ru
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing clues about potential sites for electrophilic or nucleophilic attack.
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, offering a quantitative measure of the partial charge on each atom. chimicatechnoacta.ru
Quantum chemical calculations are also pivotal in mapping out reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations involving this compound. For instance, DFT studies on related thiochroman-4-one (B147511) derivatives have been used to rationalize the stereochemical outcomes of reactions. ubfc.frmdpi.com
Table 1: Calculated Electronic Properties of a Thiochroman-4-one Derivative
| Property | Calculated Value |
| EHOMO | -6.2861 eV |
| ELUMO | -2.1850 eV |
| Energy Gap (ΔE) | 4.1011 eV |
| Chemical Potential (μ) | -4.2356 eV |
| Hardness (η) | 2.0505 eV |
| Softness (σ) | 0.4877 eV⁻¹ |
| Electrophilicity (ω) | 4.3745 eV |
This table presents a sample of calculated electronic properties for a related thiochroman-4-one derivative, illustrating the types of data obtained from quantum chemical calculations. The values are indicative and would need to be specifically calculated for this compound. chimicatechnoacta.ru
Molecular Modeling and Conformational Analysis of Thiochroman-4-one Systems
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For thiochroman-4-one systems, molecular modeling is essential for understanding their conformational preferences, which can significantly influence their biological activity and physical properties.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. The thiochroman-4-one scaffold, consisting of a fused benzene (B151609) and tetrahydropyranone ring, possesses a degree of flexibility. The orientation of the methyl group at the 7-position and the puckering of the heterocyclic ring are key conformational variables.
Computational methods used for conformational analysis include:
Molecular Mechanics: This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally less demanding than quantum methods and is well-suited for exploring the conformational space of larger molecules.
Quantum Chemical Methods: Methods like DFT can provide more accurate energies for different conformers, although at a higher computational cost.
These studies can reveal the most stable conformer(s) in the gas phase or in solution, providing a foundational understanding of the molecule's shape and how it might interact with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers the capability to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for interpreting experimental spectra. rsc.orgmpg.de For this compound, the prediction of NMR chemical shifts and vibrational frequencies is particularly relevant.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using quantum chemical methods. By comparing the calculated shifts with experimental data, researchers can confirm the structure of a synthesized compound.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching of the carbonyl group (C=O) in the thiochroman-4-one core.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.
Computational Approaches to Structure-Activity Relationship (SAR) Studies for Thiochroman-4-one Derivatives
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods play a crucial role in modern SAR investigations, enabling the rational design of more potent and selective molecules. For thiochroman-4-one derivatives, which have shown promise in various biological applications, computational SAR is a powerful tool. rsc.org
Ligand-Protein Docking for Investigating Molecular Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. kallipos.gr This method is instrumental in understanding the molecular basis of a drug's action.
In the context of this compound and its derivatives, docking studies can:
Identify potential binding sites on a target protein.
Predict the binding affinity of the compound.
Visualize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For example, molecular docking studies on thiochroman-4-one derivatives have been used to investigate their interactions with biological targets, providing insights into their mechanism of action. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.
The process of QSAR modeling involves:
Data Set Preparation: A series of thiochroman-4-one derivatives with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested.
Successful QSAR models can guide the design of new thiochroman-4-one derivatives with enhanced biological profiles.
Applications of 7 Methylthiochroman 4 One in Advanced Organic Synthesis
7-Methylthiochroman-4-one as a Building Block for Complex Chemical Architectures
In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups, allowing it to be integrated into a larger, more complex structure through modular assembly. wikipedia.org this compound fits this description perfectly, offering multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. Chemists utilize such building blocks to systematically construct complex molecular frameworks from simpler, readily available starting materials. researchgate.net
The core structure of this compound can be elaborated in several ways. The ketone at the C-4 position is a key functional handle for reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The methylene (B1212753) group at the C-3 position, adjacent to the carbonyl, can be functionalized, for instance, through the formation of Mannich bases. researchgate.net Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used for further molecular construction. This versatility enables synthetic chemists to use this compound as a foundational scaffold, systematically adding complexity to achieve a desired target molecule. illinois.edu
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
Thiochroman-4-ones are extensively used as precursors for synthesizing a wide array of heterocyclic rings. researchgate.netacs.org The reactivity of the carbonyl group and the adjacent methylene positions allows for condensation and cyclization reactions with various bifunctional reagents. This has proven to be a reliable strategy for accessing more complex fused heterocyclic systems.
Research has demonstrated that the thiochroman-4-one (B147511) core can be converted into numerous important heterocyclic structures, including:
Pyrazoles
Imidazoles
Thiazoles
Indoles
Pyridines
Pyrimidines
Thiazepines researchgate.net
A specific example is the synthesis of thiochromeno[4,3-b]pyridine derivatives. In one reported method, a thiochroman-4-one undergoes an ammonium (B1175870) acetate-mediated cyclocondensation reaction with a 3-oxo-2-arylhydrazonopropanal. acs.org The reaction proceeds through a series of steps, including nucleophilic addition of the enol form of the thiochroman-4-one to the aldehyde, followed by cyclization and dehydration to form the final fused pyridine (B92270) ring system. acs.org This transformation highlights how the inherent reactivity of the thiochroman-4-one scaffold can be harnessed to build intricate, multi-ring structures.
| Target Heterocycle | Reagents/Conditions | Reference |
| Thiochromeno[4,3-b]pyridine | 3-Oxo-2-arylhydrazonopropanal, Ammonium Acetate, Acetic Acid | acs.org |
| Pyrazoles | Hydrazine (B178648) derivatives | researchgate.net |
| Pyrimidines | Urea or thiourea (B124793) derivatives | researchgate.net |
This table provides examples of heterocyclic scaffolds synthesized from the thiochroman-4-one core and the typical reagents involved.
Design and Synthesis of Chemically Modulated Thiochroman-4-one Derivatives
Beyond its use as a foundational building block, the this compound structure can be chemically modified to create a library of derivatives with tailored properties. These modifications can be made to various parts of the molecule, including the sulfur atom, the heterocyclic ring, and the aromatic ring. mdpi.com
One common modification is the oxidation of the sulfur atom. The thioether in the thiochroman-4-one can be oxidized to a sulfoxide (B87167) or further to a sulfone (1,1-dioxide). mdpi.com This transformation significantly alters the electronic properties and polarity of the molecule. For example, 2-Methylthiochroman-4-one 1,1-dioxide has been synthesized from its thiochroman-4-one precursor using an oxidizing agent. mdpi.com
Another key modification involves the introduction of an α,β-unsaturated system via dehydrogenation between the C-2 and C-3 positions, yielding the corresponding thiochromenone. mdpi.com This creates a Michael acceptor, opening up new avenues for conjugate addition reactions. When combined with sulfur oxidation, this leads to vinyl sulfone derivatives, which have been a subject of significant synthetic interest. mdpi.comrsc.org
Furthermore, the core scaffold can be functionalized by incorporating other molecular fragments. For instance, thiochroman-4-one derivatives featuring carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties have been synthesized to explore their chemical space. rsc.org These synthetic strategies demonstrate the high degree of chemical diversity that can be achieved starting from the basic thiochroman-4-one structure.
| Derivative Type | Synthetic Modification | Key Reagents/Methods | Reference |
| Thiochroman-4-one 1,1-dioxide | Oxidation of the sulfur atom | Oxone | mdpi.com |
| Thiochromenone (α,β-unsaturated) | Dehydrogenation of the C2-C3 bond | Iodine/DMSO | researchgate.net |
| Vinyl Sulfone Derivatives | Dehydrogenation of a thiochroman-4-one 1,1-dioxide | Not specified | mdpi.comrsc.org |
| Carboxamide Derivatives | Functionalization of the core scaffold | Not specified | rsc.org |
This table summarizes key synthetic modifications of the thiochroman-4-one scaffold to generate diverse derivatives.
Molecular Interaction Mechanisms and Structure Function Research on Thiochroman 4 One Derivatives
Structure-Activity Relationship (SAR) Analysis of Substituted Thiochroman-4-ones
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the thiochroman-4-one (B147511) scaffold. Research has systematically explored how different substituents on the thiochroman-4-one ring system influence biological activity against various targets.
For antifungal applications, SAR analysis has revealed several key determinants. The substitution pattern on the thiochroman-4-one core is critical. For instance, studies have shown that incorporating electron-withdrawing groups at the 6th position of the thiochroman-4-one ring can enhance antifungal activity. rsc.org Further modifications, such as adding a halogen like chlorine to an associated indole (B1671886) ring, have also been found to improve efficacy. rsc.org In one study, a series of thiochromanone derivatives containing an indole skeleton were synthesized and evaluated for antifungal activity. The results indicated that compounds with specific substitutions showed potent activity against Candida albicans and Cryptococcus neoformans at low concentrations. nih.gov
In the context of antibacterial agents, SAR studies of 4-thioflavonols, which are related to thiochroman-4-ones, have shown that electronegativity on ring A and methoxy (B1213986) substitution on ring B enhance activity against bacterial strains. scirp.org The introduction of carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities has also been explored, with some derivatives showing potent activity against Xanthomonas species. rsc.org
For antileishmanial activity, extensive SAR studies have been conducted. Modifications such as introducing electron-withdrawing groups on the phenyl ring or creating a double bond between C2-C3 did not significantly improve activity. nih.govmdpi.com However, the oxidation of the sulfur atom to a sulfone, followed by dehydrogenation to create a vinyl sulfone moiety, resulted in a dramatic increase in antileishmanial potency. nih.govmdpi.com Specifically, compounds bearing this vinyl sulfone group displayed high activity against Leishmania panamensis amastigotes, with fluorine substitution at the C-6 position further increasing the activity. nih.gov The derivatization of thiochroman-4-ones with acyl hydrazones has also been shown to significantly boost antileishmanial effects. mdpi.com
The following table summarizes key SAR findings for thiochroman-4-one derivatives:
| Target Activity | Favorable Structural Modification | Effect | Reference |
|---|---|---|---|
| Antifungal | Electron-withdrawing group at 6-position | Enhanced activity | rsc.org |
| Antifungal | Halogen substitution on associated indole ring | Improved efficacy | rsc.org |
| Antibacterial | Electronegativity on ring A & methoxy on ring B (4-thioflavonols) | Enhanced activity | scirp.org |
| Antileishmanial | Vinyl sulfone moiety | High activity and low cytotoxicity | nih.govmdpi.com |
| Antileishmanial | Fluorine substitution at C-6 position (with vinyl sulfone) | Increased activity | nih.gov |
| Antileishmanial | Acyl hydrazone derivatization | Significantly enhanced activity | mdpi.com |
Mechanistic Investigations of Molecular Target Engagement
The biological activities of thiochroman-4-one derivatives are underpinned by their interaction with specific molecular targets. Mechanistic studies have identified several key enzymes that are inhibited by these compounds.
DNA Topoisomerase Inhibition DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. who.intgoogle.com Certain thiochroman-4-one derivatives have been identified as potent inhibitors of these enzymes. For example, 3-chloromethylene-6-fluorothiochroman-4-one (CMFT) has been shown to be a DNA topoisomerase poison, exhibiting inhibitory effects on both human topoisomerase I (Topo I) and topoisomerase II (Topo II). who.int This inhibition is considered a potential mechanism for its observed antitumor activity and ability to induce apoptosis. who.int Other related scaffolds, such as thiochromeno[2,3-c]quinolin-12-one derivatives, have also been developed as inhibitors of both Topo I and Topo II. google.com
Cysteine Protease Inhibition Cysteine proteases are another important class of therapeutic targets, particularly in parasitic diseases. acs.orgclinpractice.ru The mechanism of action for thiochroman-4-one derivatives bearing a vinyl sulfone moiety is believed to involve the inhibition of cysteine proteases through a nucleophilic attack on the β-position relative to the sulfone group. nih.gov This has been particularly relevant in the development of antileishmanial agents. nih.gov Furthermore, derivatives such as semicarbazones and thiosemicarbazones of thiochroman-4-ones are potent inhibitors of cysteine proteases like cathepsin L. mdpi.com The inhibition of cruzain, a key cysteine protease in Trypanosoma cruzi, is also a validated strategy. clinpractice.ru
N-Myristoyltransferase (NMT) Inhibition N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a range of proteins. This process is vital for the viability of fungi and some protozoa, making NMT a promising target for novel antifungal and antiparasitic drugs. nih.govjst.go.jpresearchgate.net Several studies have identified thiochroman-4-one derivatives as effective NMT inhibitors. rsc.orgnih.gov Molecular docking studies have elucidated the binding profiles of these compounds within the NMT active site of Candida albicans, revealing high receptor affinity. nih.govjst.go.jpresearchgate.net The thiochroman-4-one core has been used as a bioisostere to design novel NMT inhibitors with significant antifungal activity, with some compounds reaching potency comparable to the clinical antifungal agent fluconazole. nih.govjst.go.jp
Stereochemical Determinants of Molecular Interaction Specificity
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. For thiochroman-4-one derivatives, stereochemistry has been shown to be a critical determinant of activity and specificity.
In the case of the DNA topoisomerase inhibitor 3-chloromethylene-6-fluorothiochroman-4-one (CMFT), the cis- and trans-isomers exhibit different levels of antitumor activity, with the trans-isomer being significantly more potent. who.int This highlights the importance of the geometric arrangement around the exocyclic double bond for effective target engagement.
Stereochemistry is also crucial for NMT inhibitors. In a study of imidazole-substituted dipeptide amide inhibitors, the (S,S) stereochemistry of the serine and lysine (B10760008) residues was found to be essential for potent inhibitory activity. The corresponding (R,R) enantiomer was approximately 1000-fold less active, demonstrating a high degree of stereospecificity in the enzyme's binding pocket. acs.org
Furthermore, biotransformation studies of thiochroman-4-ol (B1596091) using marine-derived fungi have yielded various stereoisomers, including syn and anti-diastereomers. mdpi.com The ability to isolate and characterize these distinct stereoisomers, such as syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, is vital for understanding their specific biological activities and for rational drug design. mdpi.com Similarly, the synthesis of spiropyrrolidines incorporating a thiochroman-4-one moiety results in specific stereochemical outcomes, which have been confirmed by X-ray diffraction studies. mdpi.com
Design Principles for Modulating Chemical Interactions
The accumulated knowledge from SAR, mechanistic, and stereochemical studies has led to the formulation of key design principles for creating novel thiochroman-4-one derivatives with enhanced potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement : The thiochroman-4-one core can serve as a bioisostere for other heterocyclic scaffolds known to have biological activity. For example, it has been successfully used as a replacement for the benzoheterocyclic core in the design of new N-myristoyltransferase inhibitors. jst.go.jp
Introduction of Key Functional Groups : The targeted introduction of specific functional groups is a powerful strategy. The addition of a vinyl sulfone moiety is a clear design principle for developing potent antileishmanial agents that target cysteine proteases. nih.govmdpi.com Similarly, incorporating an indole skeleton has been a successful strategy for creating antifungal agents that target NMT. nih.govresearchgate.net
Exploitation of Stereochemistry : Acknowledging the importance of stereoisomerism is fundamental. Design strategies should aim for stereoselective synthesis to produce the more active isomer, as seen with the trans-isomer of CMFT and the (S,S) configuration in certain NMT inhibitors. who.intacs.org
Hybrid Molecule Design : A more advanced principle involves creating hybrid molecules that combine different pharmacophores. This can involve linking a fragment that binds to the primary (orthosteric) site of a receptor with another fragment that binds to a secondary (allosteric) site. nih.gov While not yet widely reported for thiochroman-4-ones, this "dualsteric" or "bitopic" ligand design is a promising future direction for modulating target interactions with high specificity and potentially novel pharmacological profiles. nih.gov
Modulation of Physicochemical Properties : The lipophilicity and electronic properties of the molecule can be fine-tuned through substitution to improve target engagement and membrane permeability. The use of electron-withdrawing groups to enhance antifungal activity is a prime example of this principle in action. rsc.org
By applying these design principles, medicinal chemists can rationally modify the thiochroman-4-one scaffold to develop new therapeutic agents with improved activity and selectivity for a range of diseases.
Future Perspectives and Unaddressed Research Questions in 7 Methylthiochroman 4 One Chemistry
Innovations in Green and Sustainable Synthesis of Thiochroman-4-ones
The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For thiochroman-4-ones, future research will likely concentrate on greener and more sustainable production routes.
Key areas for innovation include:
Eco-friendly Catalysis The use of hazardous and difficult-to-handle reagents like polyphosphoric acid is common in traditional intramolecular Friedel-Crafts acylation to form thiochroman-4-ones. Future methodologies will likely focus on replacing these with solid acid catalysts or developing biocatalytic processes that operate under milder conditions. mdpi.com The use of a high-pressure Q-tube reactor has been shown to be a safe, efficient, and environmentally benign tool for the synthesis of related thiochromeno[4,3-b]pyridine derivatives. acs.org
Alternative Reaction Media A move away from conventional volatile organic solvents is anticipated. Ionic liquids have already shown promise as both a solvent and catalyst for the synthesis of 3-methylthiochroman-4-one derivatives, achieving high yields at moderate temperatures. Microwave-assisted, solvent-free cyclization also presents a promising avenue, significantly reducing reaction times and waste.
Atom Economy and Process Efficiency Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product is a core principle of green chemistry. Tandem reactions, such as the rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate addition, offer a one-pot method to assemble the thiochroman-4-one (B147511) core from simple starting materials. acs.org
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalyst/Reagent | Polyphosphoric acid, AlCl₃, SnCl₄ | Reusable solid acids, Iodine, Biocatalysts, Rhodium complexes |
| Solvent | Dichloromethane, Toluene | Ionic liquids, Water, Solvent-free conditions, Acetic acid |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, High-pressure reactor, Room temperature |
| Key Advantages | Established and well-understood methods | Reduced waste, milder conditions, improved safety, higher atom economy |
Deeper Mechanistic Understanding of Complex Reactivity and Rearrangements
While the fundamental reactivity of the thiochroman-4-one core is well-documented, a comprehensive mechanistic understanding of more intricate transformations and unexpected molecular rearrangements is still lacking.
Future research in this area should focus on:
Mapping Reaction Pathways Detailed kinetic and mechanistic studies are needed to elucidate the pathways of complex reactions. For example, the photochemical rearrangements of thiochroman-4-one 1-oxides proceed through multiple distinct pathways, including β-hydrogen abstraction and rearrangement to cyclic sulfenates. cdnsciencepub.comcdnsciencepub.com A deeper understanding of the factors that control which pathway is favored would allow for more predictable and selective syntheses.
Investigating Rearrangements Acid-catalyzed rearrangements of thiochroman-4-one derivatives can lead to interesting products. For instance, treatment with methanesulfonic acid can induce a rearrangement to form 3-isopropenylthiochromenone. Understanding the carbocation intermediates involved in such retro-Michael reactions could lead to the development of novel synthetic transformations.
Stereochemical Control For reactions that create new stereocenters, a thorough understanding of the factors governing the stereochemical outcome is essential. This includes studying the influence of catalysts, solvents, and substrate structure on the diastereoselectivity or enantioselectivity of a reaction.
Advanced Characterization Techniques for Novel Thiochroman-4-one Structures
The definitive structural elucidation of novel 7-methylthiochroman-4-one derivatives is crucial for understanding their properties and reactivity. While standard spectroscopic methods are indispensable, advanced techniques will be increasingly important.
X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique has been vital in confirming the structures of complex derivatives, such as spiropyrrolidine-thiochroman-4-one hybrids, revealing the conformation of the thiochroman (B1618051) ring system. nih.gov It has also been used to unequivocally confirm the regioselectivity in the synthesis of thiochromeno[4,3-b]pyridine derivatives. acs.orgnih.gov
Multidimensional NMR While ¹H and ¹³C NMR are standard, more complex structures necessitate advanced 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity. The carbonyl carbon at the 4-position of the thiochroman-4-one scaffold gives a characteristic signal around δ 192.0 ppm in the ¹³C NMR spectrum. vulcanchem.com
Vibrational Circular Dichroism (VCD) In conjunction with computational methods, VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It has been successfully applied to the conformational analysis of chiral cyclic sulfoxides, including 1-thiochroman-4-one S-oxide. acs.org
Computational Design and Predictive Modeling for Targeted Chemical Properties
Computational chemistry provides powerful tools to accelerate the design and discovery of new molecules with specific functions. In the context of this compound, these in silico methods are becoming increasingly vital.
Predictive Modeling with DFT Density Functional Theory (DFT) calculations are instrumental in predicting molecular properties and rationalizing experimental outcomes. spiedigitallibrary.org DFT has been used to study the stereochemical results of reactions and to explore the structural properties of novel spiropyrrolidines linked to thiochroman-4-one. nih.govnih.govmdpi.com These calculations can also predict regioselectivity in electrophilic substitution reactions.
Structure-Activity Relationship (SAR) and Pharmacokinetics For medicinal chemistry applications, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives. nih.govubfc.fr Such pharmacokinetic studies help in identifying candidates with good drug-like properties. nih.govubfc.fr
Molecular Docking To explore the potential of thiochroman-4-one derivatives as therapeutic agents, molecular docking simulations can predict how these molecules might bind to biological targets. For example, docking studies have been used to model the interactions of pyrazole (B372694) derivatives of thiochroman-4-one with fungal enzymes.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Rationalize stereochemical outcomes, explore structures | Optimized molecular geometries, frontier molecular orbitals, molecular electrostatic potential |
| Molecular Docking | Simulate interactions with biological targets | Binding affinity, interaction modes |
| ADMET Profiling | Predict pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion, Toxicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methylthiochroman-4-one, and how can experimental reproducibility be ensured?
- Methodological Answer : Common synthetic approaches include Friedel-Crafts acylation of thiochroman-4-one derivatives or cyclization of substituted thiophenol precursors. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst, stoichiometry) and purity of reagents. Include detailed protocols for purification (e.g., column chromatography, recrystallization) and validation via melting point analysis. Always cross-reference synthetic steps with analogous methods for structurally related chromanones .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry (EI or ESI-MS). For NMR assignments, compare chemical shifts with known thiochromanone derivatives and analyze coupling constants for stereochemical insights. IR confirms carbonyl (C=O) and methylthio (C-S) functional groups. Mass spectra should show molecular ion peaks consistent with the molecular formula (C₁₀H₁₀OS). Report spectral data in tabular form with raw values and assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS hazard codes (e.g., H302, H315) for guidance. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Include safety data sheets (SDS) in supplementary materials and outline emergency procedures for spills or exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis, and what statistical approaches validate improvements?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature gradients). Use ANOVA or regression analysis to identify significant factors. For example, a Central Composite Design (CCD) can model nonlinear relationships between reaction time and yield. Validate optimized conditions with triplicate runs and report confidence intervals .
Q. How can contradictions in spectral data (e.g., unexpected splitting patterns in NMR) be resolved?
- Methodological Answer : Suspected impurities or tautomeric equilibria may cause anomalies. Re-purify the compound and reacquire spectra. If unresolved, use advanced techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT calculations) to confirm assignments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, Fukui indices) or molecular docking to simulate ligand-receptor interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Report computational parameters (basis sets, solvation models) and correlate with experimental IC₅₀ values .
Data Presentation and Reproducibility
Table 1 : Example Characterization Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
